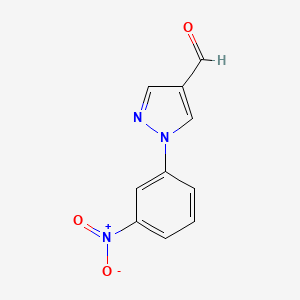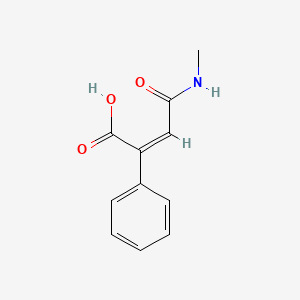
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been extensively used in scientific research due to its potential applications in various fields. In medicine, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as an anti-cancer agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the production of inflammatory cytokines and reduce inflammation.
In agriculture, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as a plant growth regulator. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can promote root growth and increase the yield of crops such as rice and wheat. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as a herbicide. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of weeds by interfering with their photosynthesis.
Wirkmechanismus
The mechanism of action of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is not fully understood. However, studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC). COX-2 is an enzyme that is involved in the production of inflammatory cytokines, while ODC is an enzyme that is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of these enzymes by 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can lead to the inhibition of cell growth and proliferation, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of tumors in animal models. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been shown to reduce inflammation in animal models of inflammatory diseases. In plants, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to promote root growth and increase the yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its high purity and stability. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is a synthetic compound that can be easily synthesized with high purity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its potential toxicity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have toxic effects on some cell lines and animal models. Therefore, caution should be taken when using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments.
Zukünftige Richtungen
For the study of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid include investigating its potential in medicine, agriculture, and environmental science.
Synthesemethoden
The synthesis of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid involves the reaction of acryloyl chloride with methyl carbamate in the presence of a base such as triethylamine. This reaction results in the formation of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid as a white crystalline solid with a melting point of 139-140°C.
Eigenschaften
IUPAC Name |
(Z)-4-(methylamino)-4-oxo-2-phenylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)(H,14,15)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHGBXXPMUTGS-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C(/C1=CC=CC=C1)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

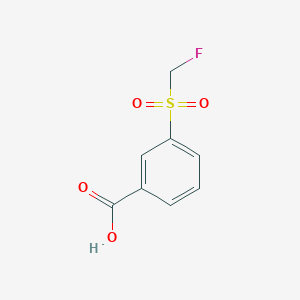
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2937527.png)
![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)
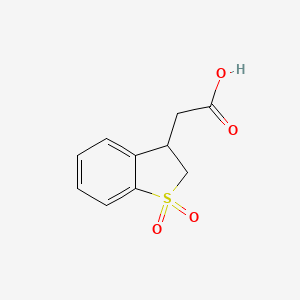
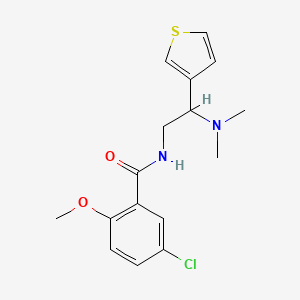
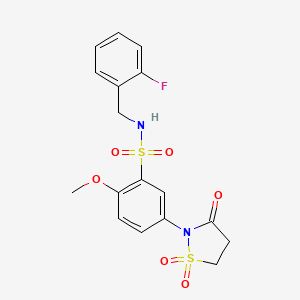
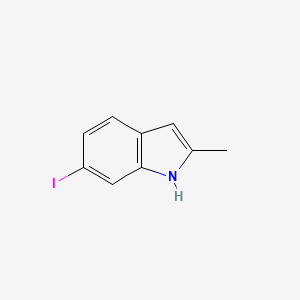
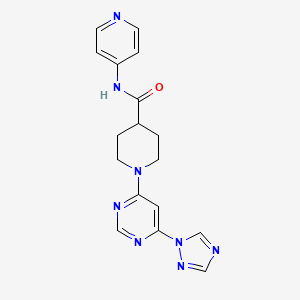
![1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2937540.png)
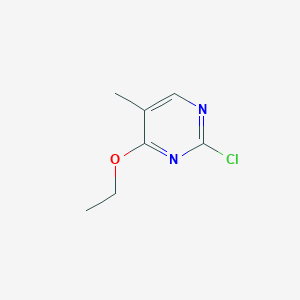
![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)
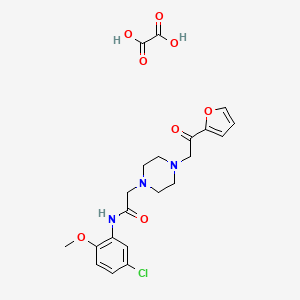
![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)
